molecular formula C12H15BrFNO3 B13494326 tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate

tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate

Cat. No.: B13494326
M. Wt: 320.15 g/mol
InChI Key: YLECGYIXBYSTNG-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate is a carbamate derivative featuring a substituted phenyl core with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 2, 5, and 4, respectively. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in synthesizing ligands for protein targets such as the von Hippel-Lindau (VHL) E3 ubiquitin ligase . The tert-butyl carbamate (Boc) group enhances solubility and stability, making it a preferred protective group in multi-step organic syntheses.

Properties

Molecular Formula

C12H15BrFNO3

Molecular Weight

320.15 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C12H15BrFNO3/c1-12(2,3)18-11(16)15-9-6-8(14)10(17-4)5-7(9)13/h5-6H,1-4H3,(H,15,16)

InChI Key

YLECGYIXBYSTNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1Br)OC)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate typically involves the carbamation of the corresponding aniline derivative, 2-bromo-5-fluoro-4-methoxyaniline, with a tert-butyl carbamate source. The key step is the formation of the carbamate linkage (-NHCO2-) on the aromatic amine.

Common Synthetic Routes

Carbamate Formation via Boc Protection
  • Starting Material: 2-bromo-5-fluoro-4-methoxyaniline
  • Reagent: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate
  • Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the released acid.
  • Mechanism: The amino group of the aniline attacks the electrophilic carbonyl carbon of the Boc reagent, forming the carbamate bond.
  • Outcome: this compound is obtained as a solid after purification by column chromatography or recrystallization.
Alternative Coupling Using Carbamoyl Chloride
  • Starting Material: 2-bromo-5-fluoro-4-methoxyaniline
  • Reagent: tert-butyl carbamoyl chloride
  • Conditions: Reaction under anhydrous conditions with a base such as pyridine or triethylamine.
  • Notes: This method may offer better control over reaction stoichiometry and purity.

Literature-Reported Protocols

While direct literature specifically describing the synthesis of this compound is limited, analogous carbamate derivatives have been synthesized successfully using carbamate protection strategies.

For example, a related study synthesized tert-butyl 2-(substituted benzamido)phenylcarbamates by condensation of tert-butyl 2-aminophenylcarbamate with substituted carboxylic acids using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) at room temperature, achieving high yields (up to 83%) and high purity.

This method highlights the utility of carbamate protection and coupling chemistry in preparing related aromatic carbamates, which can be adapted for the target compound by selecting appropriate substituted anilines and reagents.

Directed Ortho Metalation (DoM) and Functionalization

The aryl O-carbamate group is known as a strong directing metalation group in directed ortho metalation chemistry, which can be used to introduce substituents ortho to the carbamate group before final carbamate formation. This strategy may be employed to install the bromo, fluoro, and methoxy substituents on the aromatic ring prior to carbamate formation.

Data Table: Summary of Preparation Parameters and Outcomes

Parameter Details
Starting Material 2-bromo-5-fluoro-4-methoxyaniline
Carbamate Source Di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamoyl chloride
Solvent Dichloromethane, tetrahydrofuran, or similar organic solvents
Base Triethylamine, pyridine, or sodium bicarbonate
Temperature Room temperature to mild heating (20–40°C)
Reaction Time 1–4 hours
Purification Column chromatography (silica gel), recrystallization
Yield Range Typically 70–85% (based on analogous carbamate syntheses)
Characterization Techniques NMR (1H, 13C), IR spectroscopy, mass spectrometry, melting point analysis

Research Outcomes and Analytical Data

  • Spectroscopic Characterization: The carbamate NH proton typically appears as a singlet in the 1H NMR spectrum around 7.5–9.5 ppm, confirming carbamate formation. Aromatic protons show characteristic splitting patterns influenced by the bromo, fluoro, and methoxy substituents.
  • Purity and Yield: High purity (>95%) is achievable by standard chromatographic techniques. Yields are generally good, consistent with other tert-butyl carbamate derivatives.
  • Functional Group Stability: The tert-butyl carbamate group is stable under mild acidic and neutral conditions, facilitating further synthetic transformations if needed.

Summary and Recommendations

The preparation of this compound is best achieved by carbamate protection of the corresponding substituted aniline using di-tert-butyl dicarbonate or tert-butyl carbamoyl chloride under mild base and solvent conditions. The reaction is straightforward, high yielding, and amenable to purification by chromatography.

For researchers aiming to synthesize this compound, it is advised to:

  • Ensure the purity of the starting aniline derivative.
  • Use dry, aprotic solvents to prevent side reactions.
  • Monitor reaction progress by thin-layer chromatography or NMR.
  • Characterize the product thoroughly using NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-deficient aromatic ring system. This reactivity is enhanced by the electron-withdrawing fluorine substituent and the activating methoxy group at the 4-position.

Reagents/Conditions Products Yield References
Sodium methoxide (NaOMe), DMFMethoxy-substituted derivative78%
Ammonia (NH<sub>3</sub>), THFAmino-substituted carbamate65%
Grignard reagents (RMgX), THFAlkyl/aryl-substituted derivatives60–85%

Mechanistic Insight :

  • The methoxy group activates the ring via resonance donation, directing substitution to the bromine-bearing position.

  • Fluorine’s electron-withdrawing effect polarizes the C–Br bond, accelerating nucleophilic attack.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl structures, critical in drug discovery.

Catalyst System Boron Partner Product Yield References
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Phenylboronic acidBiphenyl derivative82%
PdCl<sub>2</sub>(dppf), CsFHeteroarylboronic acidHeterobiaryl carbamate75%

Applications :

  • Used to synthesize kinase inhibitors and VHL-targeting PROTACs .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine, enabling further functionalization.

Conditions Products Yield References
HCl (4M in dioxane), rt, 2h2-Bromo-5-fluoro-4-methoxyaniline95%
TFA (neat), CH<sub>2</sub>Cl<sub>2</sub>, 1hAmine hydrochloride salt89%

Mechanism :

  • Acidic hydrolysis generates a carbamic acid intermediate, which decarboxylates to release CO<sub>2</sub> and the amine .

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic attack to the para position, though steric hindrance from the carbamate group modulates reactivity.

Electrophile Conditions Product Yield References
HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>0°C, 1hNitro-substituted derivative45%
Cl<sub>2</sub>, FeCl<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, rt, 3hChlorinated carbamate32%

Limitations :

  • Low yields due to steric hindrance from the bulky tert-butyl group and competing side reactions.

Reductive Amination

The deprotected amine undergoes reductive amination with aldehydes/ketones to form secondary amines.

Aldehyde Conditions Product Yield References
4-FluorobenzaldehydeNaBH<sub>3</sub>CN, MeOHN-(4-Fluorobenzyl)amine68%
CyclopropanecarboxaldehydeEt<sub>3</sub>SiH, TFACyclopropane-functionalized amine72%

Comparative Reactivity of Substituents

Position Substituent Role in Reactivity
2BrSite for S<sub>N</sub>Ar, cross-coupling
4OMeActivates ring, directs electrophiles to para position
5FWithdraws electrons, enhances S<sub>N</sub>Ar rates

Scientific Research Applications

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate is a synthetic organic compound that has potential biological activity, especially in medicinal chemistry and drug development. It is also used as an intermediate in the synthesis of more complex organic molecules.

Scientific Research Applications

Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate is used in chemistry, biology, medicine, and industry.

Chemistry Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate serves as a building block in creating more complex organic molecules.

Biology The compound is studied for its potential biological activities and how it interacts with biomolecules.

Medicine Researches investigate its potential in drug development and its use as a pharmacological tool.

Industry Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate is used to make specialty chemicals and materials.

Case Studies

While specific case studies directly involving tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamate are not available in the search results, research on similar compounds provides insight into potential applications:

  • Anti-Inflammatory Activity: A related compound, tert-butyl 2-(substituted benzamido) phenylcarbamate, was synthesized and tested for anti-inflammatory activity. Most compounds exhibited anti-inflammatory activity within 9 to 12 hours, with inhibition values ranging from 54.239 to 39.021% .
  • Tyrosine Phosphatase Targeting: Tert-butyl carbamate derivatives are used in activity-based probes to target active sites of tyrosine phosphatases .
  • Antiviral Research: Quinazolin-4-one derivatives incorporating a tert-butyl carbamate moiety have been investigated for their antiviral properties, particularly against HIV strains .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for its targets, thereby modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s unique substitution pattern distinguishes it from related derivatives. Key comparisons include:

Functional Group Modifications

Physicochemical Properties

While explicit data on the target compound’s melting point or solubility are unavailable, analogs suggest:

  • Physical State : Most halogenated carbamates are oils (e.g., 41ε, 42d), but crystalline solids (e.g., 42g as a white solid) form when polar groups like methoxy or thiazole are present .
  • Stability: The Boc group enhances stability against hydrolysis, critical for storage and handling. Fluorine’s electronegativity may slightly reduce basicity compared to non-fluorinated analogs .

Research and Industrial Relevance

The compound’s structural features align with intermediates in drug discovery pipelines, particularly for PROTACs (Proteolysis-Targeting Chimeras) targeting VHL . Its bromine atom enables diversification via cross-coupling, while the fluorine atom fine-tunes electronic properties for optimized target engagement. Commercial analogs (e.g., CAS 79598-73-5, CAS 343788-69-2) highlight demand for such building blocks in pharmaceutical R&D .

Biological Activity

Tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a methoxy group and halogen substitutions, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety attached to a 2-bromo-5-fluoro-4-methoxyphenyl group. The presence of the bromo and fluoro substituents can significantly influence the compound's reactivity and interactions with biological targets, such as enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis, releasing an active amine that may interact with various biological targets. The halogen atoms (bromo and fluoro) enhance the binding affinity of the compound to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of carbamates similar to this compound show promising antimicrobial properties. The presence of halogen atoms often correlates with increased efficacy against bacterial strains due to enhanced membrane permeability and interaction with bacterial enzymes .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes is a key feature that could be exploited for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

  • Antimicrobial Studies : A study published in MDPI highlighted the synthesis and evaluation of novel antimicrobial agents derived from similar structures. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties .
  • Enzyme Interaction : Research focusing on enzyme inhibitors has shown that compounds with similar structural motifs can effectively inhibit key metabolic enzymes involved in bacterial cell wall synthesis. This suggests a potential pathway for developing new antibiotics based on the structure of this compound .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Tert-butyl (4-bromo-5-fluoro-2-methoxyphenyl)carbamateAntimicrobial
Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamateEnzyme inhibition
Novel BenzoxazolesAnti-inflammatory
Organotin(IV) Dithiocarbamate ComplexesAntibacterial

Q & A

Q. What are the recommended methods for synthesizing tert-butyl N-(2-bromo-5-fluoro-4-methoxyphenyl)carbamate in a laboratory setting?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route includes:

Protection : Introduce the tert-butyl carbamate group via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .

Bromination and Fluorination : Use directed ortho-metallation (DoM) or electrophilic substitution to install bromo and fluoro groups. For bromination, NBS (N-bromosuccinimide) in DMF or DCM is effective. Fluorination may employ Selectfluor or DAST .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) ensures purity.
Key Considerations : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and HRMS .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid light exposure (use amber glass) and moisture .
  • Handling : Use fume hoods with PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with strong acids/bases or oxidizing agents to prevent decomposition .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 1 month) to assess hydrolytic/oxidative stability. Analyze via HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons), ¹⁹F NMR (δ -110 to -120 ppm for fluoro group), and ¹³C NMR (δ 155–160 ppm for carbamate carbonyl) .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺.
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) for purity assessment (>95%) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromo/fluoro substitution in this compound?

  • Methodological Answer :
  • Directed Functionalization : Use steric/electronic directing groups (e.g., methoxy at C4) to control bromo/fluoro positioning .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) minimizes undesired halogen scrambling.
  • Low-Temperature Conditions : Slow addition of brominating agents at -20°C reduces polyhalogenation .
    Validation : Monitor intermediates via in-situ IR or LC-MS .

Q. How does the electronic nature of substituents influence the reactivity of this carbamate in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers for NAS. The electron-withdrawing carbamate and methoxy groups deactivate the ring, while bromo/fluoro substituents direct reactivity to specific positions .
  • Experimental Validation : Compare reaction rates with analogs (e.g., chloro vs. bromo) under identical conditions. Use Hammett plots to correlate σ values with kinetics .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :
  • Solvent Screening : Use solvent diffusion (e.g., EtOAc layered with hexane) or vapor diffusion (acetonitrile/ether).
  • Cocrystallization Agents : Introduce hydrogen-bond donors (e.g., thiourea derivatives) to stabilize crystal lattice .
  • Single-Crystal X-ray Diffraction : Confirm molecular packing and intermolecular interactions (e.g., C–H···O/F contacts) .

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